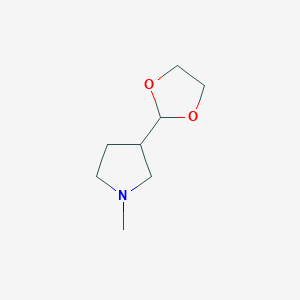
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine is a chemical compound that belongs to the class of organic compounds known as dioxolanes. Dioxolanes are cyclic acetals derived from diols and carbonyl compounds. This particular compound features a dioxolane ring attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Synthetic Routes and Reaction Conditions:
From 1,3-Dioxolane and 1-Methylpyrrolidine: The compound can be synthesized by reacting 1,3-dioxolane with 1-methylpyrrolidine in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxolane ring.
From 1,3-Propanediol and 1-Methylpyrrolidine: Another method involves the reaction of 1,3-propanediol with 1-methylpyrrolidine in the presence of a Brønsted or Lewis acid catalyst. This method also requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. For example, oxidation with potassium permanganate (KMnO4) can convert the dioxolane ring to a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the dioxolane ring to a diol.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various alkyl halides, amines, and alcohols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Diols
Substitution: Alkylated pyrrolidines, amino derivatives
科学研究应用
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the interactions of pyrrolidine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
3-(1,3-Dioxolan-2-yl)-1-methylpyrrolidine is structurally similar to other dioxolane-containing compounds, such as 3-(1,3-dioxolan-2-yl)propan-1-amine and (1,3-dioxolan-2-ylmethyl)magnesium bromide. its unique combination of a dioxolane ring and a pyrrolidine ring sets it apart from these compounds. The presence of the pyrrolidine ring imparts distinct chemical and biological properties that make it suitable for specific applications.
相似化合物的比较
3-(1,3-Dioxolan-2-yl)propan-1-amine
(1,3-Dioxolan-2-ylmethyl)magnesium bromide
1,3-Dioxolane derivatives
属性
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-3-2-7(6-9)8-10-4-5-11-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGPTNYXIQBVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
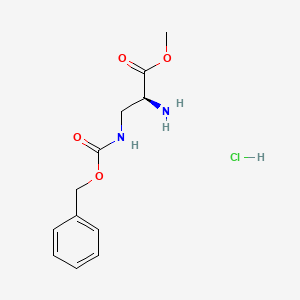
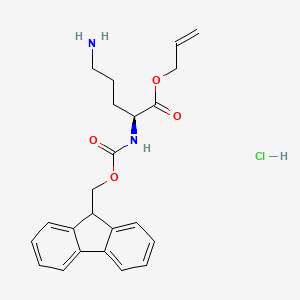
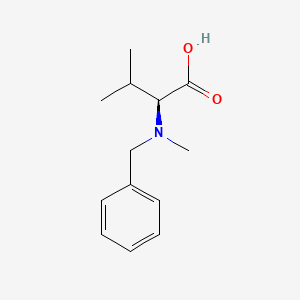
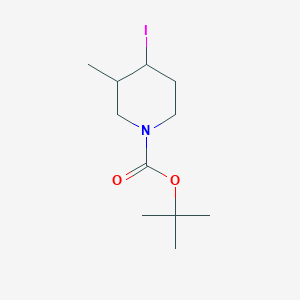
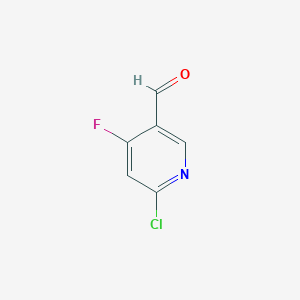
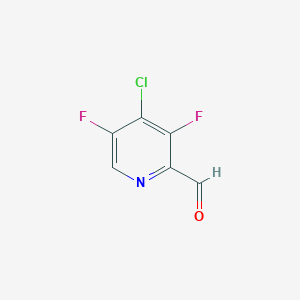
![2,4-Dichloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7981627.png)
![[(2S)-1-Methoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7981629.png)

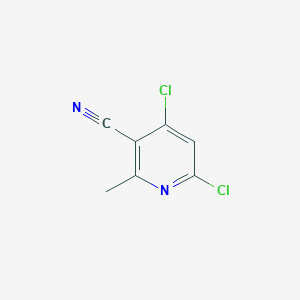

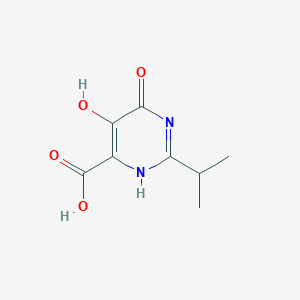
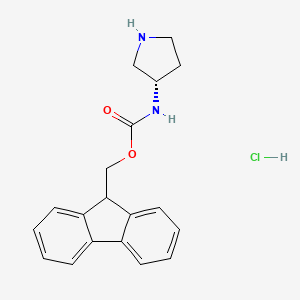
![(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid](/img/structure/B7981664.png)
